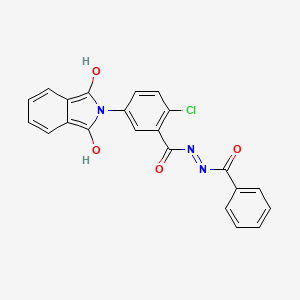
2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-(phenylcarbonyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-CHLORO-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOYL]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a chlorinated benzoyl group attached to a benzohydrazide moiety, which is further linked to an isoindoline-1,3-dione structure. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[2-CHLORO-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOYL]BENZOHYDRAZIDE typically involves the following steps:
Formation of Isoindoline-1,3-dione: The initial step involves the synthesis of isoindoline-1,3-dione through the reaction of phthalic anhydride with ammonia or primary amines.
Chlorination: The isoindoline-1,3-dione is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Coupling with Benzohydrazide: The chlorinated isoindoline-1,3-dione is then coupled with benzohydrazide under acidic or basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoline-1,3-dione structure, converting them to hydroxyl groups.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
N’-[2-CHLORO-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOYL]BENZOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
Biological Research: The compound is investigated for its antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[2-CHLORO-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-CHLORO-N-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)ACETAMIDE
- 3-CHLORO-N-(2-CHLORO-5-(1,3-DIOXO-4,5,6,7-TETRAHYDRO-1H-ISOINDOL-2(3H)-YL)-4-FLUOROPHENYL)-2,2-DIMETHYLPROPANAMIDE
- 2-CHLORO-N-(2-METHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)ACETAMIDE
Uniqueness: N’-[2-CHLORO-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOYL]BENZOHYDRAZIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both the isoindoline-1,3-dione and benzohydrazide moieties allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in diverse research fields.
Properties
Molecular Formula |
C22H14ClN3O4 |
|---|---|
Molecular Weight |
419.8 g/mol |
IUPAC Name |
N-benzoylimino-2-chloro-5-(1,3-dihydroxyisoindol-2-yl)benzamide |
InChI |
InChI=1S/C22H14ClN3O4/c23-18-11-10-14(26-21(29)15-8-4-5-9-16(15)22(26)30)12-17(18)20(28)25-24-19(27)13-6-2-1-3-7-13/h1-12,29-30H |
InChI Key |
JRGFXLAHMROWHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=NC(=O)C2=C(C=CC(=C2)N3C(=C4C=CC=CC4=C3O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)naphthalene-1-carboxamide](/img/structure/B11520070.png)
methanone](/img/structure/B11520072.png)
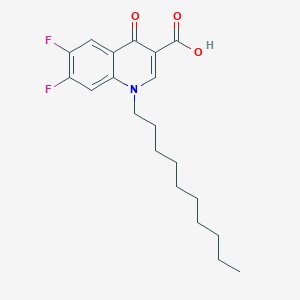
![N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide](/img/structure/B11520084.png)
![3-[4-(4'-nitrobiphenyl-4-yl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B11520089.png)
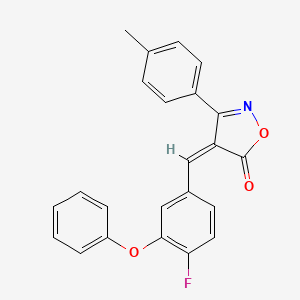
![N'-[(E)-[4-(4-Methylpiperidin-1-YL)-3-nitrophenyl]methylidene]pyridine-3-carbohydrazide](/img/structure/B11520111.png)

![Ethyl 5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-carboxylate](/img/structure/B11520138.png)
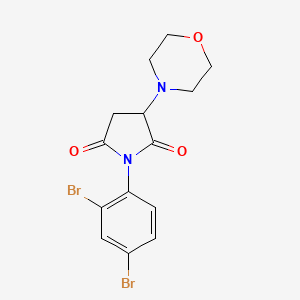
![N'-{[(2-chloro-4-nitrophenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B11520143.png)
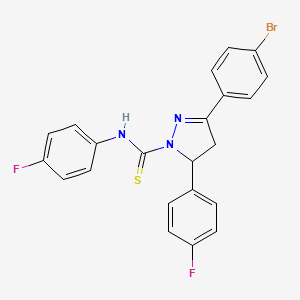
![2-chloro-N-{2-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-nitroaniline](/img/structure/B11520151.png)
![4-(2,4-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11520160.png)
